molecular formula C19H23ClN4O3 B2502499 (5-Chloro-2-methoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946283-60-9

(5-Chloro-2-methoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer B2502499
CAS-Nummer: 946283-60-9
Molekulargewicht: 390.87
InChI-Schlüssel: UDZMQKJWOGXCDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(5-Chloro-2-methoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperazine and chlorophenyl groups, which are commonly found in pharmacologically active molecules. The first paper discusses the synthesis and biological activity of piperazine derivatives with a chlorophenyl group, which are tested for anticancer and antituberculosis properties . The second paper reports on a structural characterization of a piperidinyl methanone derivative, which was a side product in the synthesis of a potential anti-tuberculosis drug .

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the first paper, where a reductive amination method is employed using sodium triacetoxyborohydride to yield a series of new compounds . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The second paper does not provide details on the synthesis of the compound of interest .

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not analyzed in the provided papers, the second paper does offer insight into the structural characterization of a related compound . This suggests that similar techniques, such as X-ray crystallography, could be used to determine the molecular structure of the compound .

Chemical Reactions Analysis

Neither of the provided papers gives specific details on the chemical reactions involving the compound "this compound" . However, the papers do indicate that piperazine derivatives can be synthesized and may undergo further reactions, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the first paper's mention of the use of elemental analysis and spectral studies to characterize newly synthesized piperazine derivatives suggests that similar methods could be applied to determine the properties of "this compound" . The second paper does not contribute information on the physical and chemical properties of the compound .

Relevant Case Studies

The first paper provides a case study where selected piperazine derivatives were screened for in vitro anticancer activity against a human breast cancer cell line and for antituberculosis activity using a standard strain of M. tuberculosis . These studies are relevant as they demonstrate the potential biological activities of compounds structurally related to the compound of interest. The second paper does not include case studies related to the compound .

Wissenschaftliche Forschungsanwendungen

1. Discovery of NPBWR1 Antagonists

A study by Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). They identified compounds with subnanomolar potencies as antagonists, which could have implications in the development of therapeutic agents targeting this receptor (Romero et al., 2012).

2. Synthesis and Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) explored the synthesis of new pyridine derivatives, including compounds structurally related to the queried chemical. They found variable and modest antimicrobial activity against bacteria and fungi, suggesting potential use in antimicrobial research (Patel et al., 2011).

3. Genotoxicity and Metabolic Activation

Kalgutkar et al. (2007) investigated a compound similar to the queried chemical for its genotoxicity potential, revealing metabolism-dependent mutagenicity. This study provides insights into the safety profile and metabolic pathways of related compounds (Kalgutkar et al., 2007).

4. Structural and Electronic Properties of Anticonvulsant Drugs

Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds, including those structurally similar to the queried chemical. This research aids in understanding the structural basis of anticonvulsant activity (Georges et al., 1989).

5. Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) synthesized derivatives related to the queried compound, examining their anticancer and antituberculosis activities. Some compounds showed significant activity, highlighting potential therapeutic applications (Mallikarjuna et al., 2014).

6. Synthesis of PET Agents for Parkinson's Disease Imaging

Wang et al. (2017) synthesized a compound as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, indicating the relevance of structurally similar compounds in neuroimaging research (Wang et al., 2017).

7. Antimicrobial Activity of Triazole Analogues

Nagaraj et al. (2018) synthesized and evaluated novel triazole analogues for their antibacterial activity. The study identified potential molecules for further development as antimicrobials (Nagaraj et al., 2018).

Wirkmechanismus

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have biological activity, given its structural features, but this would need to be confirmed through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Eigenschaften

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-3-12-27-18-7-6-17(21-22-18)23-8-10-24(11-9-23)19(25)15-13-14(20)4-5-16(15)26-2/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZMQKJWOGXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.